Boc-Nalpha-methyl-4-chloro-L-phenylalanine
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Overview
Description
Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative used primarily in proteomics research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C15H20ClNO4, and it has a molecular weight of 313.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a Boc group, followed by methylation at the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Nalpha-methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the chlorine atom or reduce the carboxylic acid group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenylalanine derivatives .
Scientific Research Applications
Boc-Nalpha-methyl-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: Research involving this compound contributes to the development of new therapeutic agents.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Nalpha-methyl-4-chloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the Boc protecting group and the chlorine atom can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Boc-4-chloro-L-phenylalanine: Similar structure but lacks the alpha-methyl group.
Boc-Nalpha-methyl-L-phenylalanine: Similar structure but lacks the chlorine atom on the phenyl ring.
Boc-4-chloro-D-phenylalanine: The D-enantiomer of Boc-4-chloro-L-phenylalanine.
Uniqueness
Boc-Nalpha-methyl-4-chloro-L-phenylalanine is unique due to the combination of the Boc protecting group, the alpha-methyl group, and the chlorine atom on the phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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